molecular formula C5H8N4O2 B14154268 n,1-Dimethyl-4-nitro-1h-imidazol-5-amine CAS No. 89181-88-4

n,1-Dimethyl-4-nitro-1h-imidazol-5-amine

Cat. No.: B14154268
CAS No.: 89181-88-4
M. Wt: 156.14 g/mol
InChI Key: INOKTQSWYWYYFI-UHFFFAOYSA-N
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Description

N,1-Dimethyl-4-nitro-1h-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 4-position and methyl groups at the N-1 and 1-positions. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-4-nitro-1h-imidazol-5-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-4-nitro-1h-imidazol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines and thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,1-Dimethyl-4-amino-1h-imidazol-5-amine, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

N,1-Dimethyl-4-nitro-1h-imidazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-4-nitro-1h-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,1-Dimethyl-4-nitro-1h-imidazol-5-amine include other substituted imidazoles, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and methyl groups allows for a range of chemical transformations and interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

89181-88-4

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

N,3-dimethyl-5-nitroimidazol-4-amine

InChI

InChI=1S/C5H8N4O2/c1-6-4-5(9(10)11)7-3-8(4)2/h3,6H,1-2H3

InChI Key

INOKTQSWYWYYFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CN1C)[N+](=O)[O-]

Origin of Product

United States

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